Ethyl 4-methyloctanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-methyloctanoate involves a concise and stereoselective approach, leveraging the organocatalyzed MacMillan’s cross aldol reaction as a key step (Pandey & Prakash, 2018). This method facilitates the production of enantiopure branched methyl unsaturated and saturated fatty acids, showcasing the compound's relevance in fragrance compounds and pheromone synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyloctanoate, particularly its enantiomers, has been elucidated through various spectroscopic methods. The determination of its absolute configuration was achieved by employing NMR anisotropy, X-ray crystallography, and vibrational circular dichroism (VCD) methods, highlighting its unique chiroptical properties and providing insights into its stereogenic center (Fujita et al., 2007).
Chemical Reactions and Properties
Ethyl 4-methyloctanoate's chemical properties, including its reactions and role as a pheromone, have been explored through field trials demonstrating its efficacy in attracting insects, particularly for pest control purposes. Its synthesis and application have been documented, providing valuable information for developing environmentally friendly pest management strategies (Morin et al., 1996).
Scientific Research Applications
Synthesis and Use in Insect Trapping : A study presented a simple and economical synthesis method for Ethyl 4-methyloctanoate, which is used for trapping Oryctes rhinoceros beetles. This could aid significantly in pest control (Ragoussis et al., 2007).
Attractant for Coconut Rhinoceros Beetle : Ethyl 4-methyloctanoate has been identified as a promising attractant for controlling the coconut rhinoceros beetle in oil palm plantations, showing potential for use in operational pest management programs (Hallett et al., 1995).
Control of Female Insects : This compound, being a major component of Oryctes rhinoceros male pheromone, effectively captures and controls female insects, offering new potential for controlling this pest species (Morin et al., 1996).
Pheromone of African Rhinoceros Beetle : Ethyl 4-methyloctanoate is also identified as a male-produced aggregation pheromone of the African rhinoceros beetle, Oryctes monoceros, which may be utilized for mass trapping and managing this destructive pest (Gries et al., 1994).
Enantioselective Synthesis in Chemistry : Increased ethanol concentration in lipase-mediated enantioselective esterification and hydrolysis of Ethyl 4-methyloctanoate leads to an enantiomeric ratio of 350, enabling enantiopure 4-methyloctanoic acid production, which is significant in chemical synthesis (Heinsman et al., 2001).
Synthesis for Fragrance Compounds : A method for synthesizing (S)-ethyl 4-methyloctanoate and its acid was presented, which are key aggregation pheromones of Oryctes rhinoceros beetles and important fragrance compounds (Pandey & Prakash, 2018).
Future Directions
properties
IUPAC Name |
ethyl 4-methyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARNRCIGKRBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971583 | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyloctanoate | |
CAS RN |
56196-53-3 | |
Record name | Oryctalure | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oryctalure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyloctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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